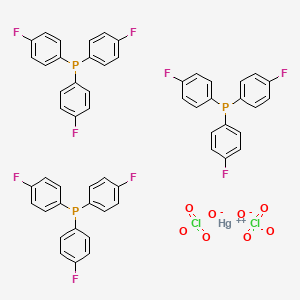
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate is a complex chemical compound that combines mercury ions with tris(4-fluorophenyl)phosphane and diperchlorate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-fluorophenyl)phosphane in the presence of perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired compound. The process may involve the following steps:
- Dissolution of mercury(II) salts in an appropriate solvent.
- Addition of tris(4-fluorophenyl)phosphane to the solution.
- Introduction of perchloric acid to facilitate the formation of diperchlorate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions may involve the conversion of mercury(II) to mercury(I) or elemental mercury.
Substitution: The tris(4-fluorophenyl)phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of mercury, while substitution reactions may produce new phosphane complexes.
Scientific Research Applications
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential use in medicinal chemistry, including drug development and diagnostic applications.
Industry: The compound is investigated for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism by which Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate exerts its effects involves its interaction with molecular targets and pathways. The mercury ion can interact with various biological molecules, potentially affecting enzymatic activities and cellular processes. The tris(4-fluorophenyl)phosphane ligand may influence the compound’s stability and reactivity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methoxyphenyl)phosphane
- Tris(4-trifluoromethylphenyl)phosphane
- Tris(4-chlorophenyl)phosphane
- Tris(2,4,6-trimethylphenyl)phosphane
Uniqueness
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate is unique due to the presence of mercury ions and the specific fluorinated phosphane ligand. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89954-38-1 |
|---|---|
Molecular Formula |
C54H36Cl2F9HgO8P3 |
Molecular Weight |
1348.3 g/mol |
IUPAC Name |
mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate |
InChI |
InChI=1S/3C18H12F3P.2ClHO4.Hg/c3*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*2-1(3,4)5;/h3*1-12H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI Key |
DWQQVYMWBYCNEN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















